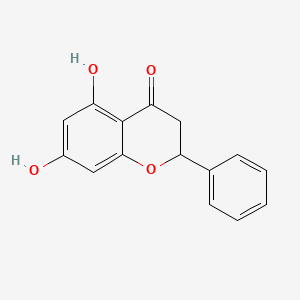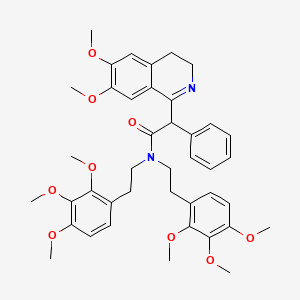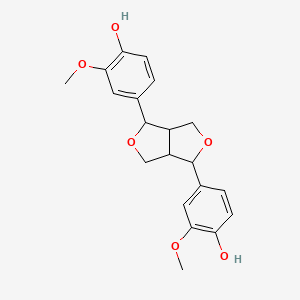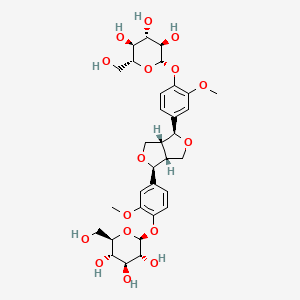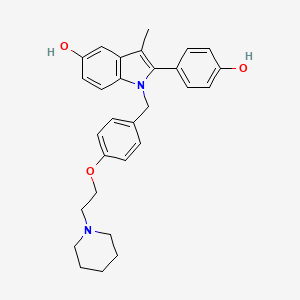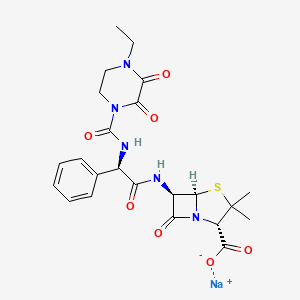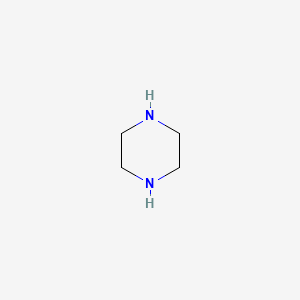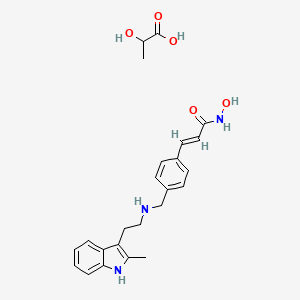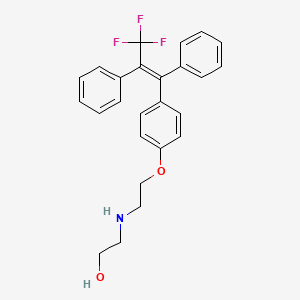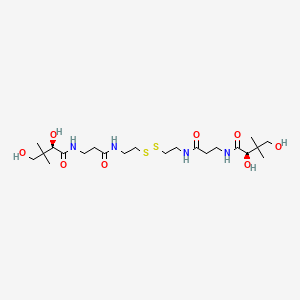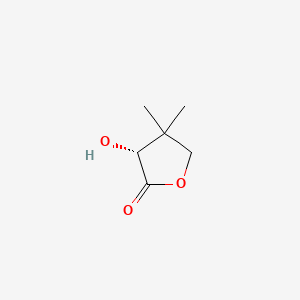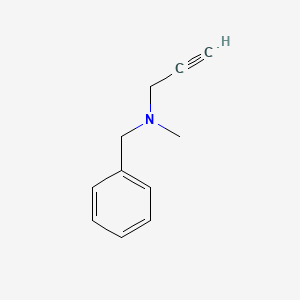
帕吉林
概述
描述
帕吉林,化学名为 N-苄基-N-甲基丙-2-炔-1-胺,是一种不可逆的选择性单胺氧化酶 B 抑制剂。 它于 1960 年代作为一种抗高血压药物被引入,商品名为“Eutonyl” . 帕吉林抑制单胺类神经递质的分解,从而增加其在大脑中的可用性 .
科学研究应用
帕吉林具有广泛的科学研究应用:
化学: 用作有机合成的试剂。
生物学: 研究其对单胺类神经递质的影响。
医学: 研究其在治疗帕金森病和阿尔茨海默病等神经退行性疾病中的潜力.
工业: 用于生产其他药物和化学化合物.
作用机制
帕吉林通过抑制单胺氧化酶 B 的活性发挥作用,单胺氧化酶 B 是一种负责分解神经递质如血清素、多巴胺和去甲肾上腺素的酶。 通过抑制这种酶,帕吉林增加了这些神经递质在大脑中的水平,从而导致各种生理效应 . 它也与咪唑啉受体具有高亲和力,咪唑啉受体在其抗高血压特性中起作用 .
生化分析
Biochemical Properties
Pargyline plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes, specifically monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of catecholamines and tyramine within presynaptic nerve terminals . Monoamine oxidase B preferentially deaminates phenylethylamine and trace amines, while monoamine oxidase A deaminates serotonin, melatonin, epinephrine, and norepinephrine . By inhibiting these enzymes, pargyline increases the levels of these neurotransmitters, leading to various physiological effects.
Cellular Effects
Pargyline has been shown to affect cellular proliferation, particularly in cancer cells. For instance, in human breast ductal carcinoma cells, pargyline exposure resulted in decreased cell proliferation in a dose- and time-dependent manner . It also induced an increase in the proportion of cells in the G1 phase and a decrease in the S phase, indicating an effect on the cell cycle . Additionally, pargyline has been found to increase the expression of cleaved PARP, a marker of apoptosis . These effects suggest that pargyline may have potential as an anticancer agent.
Molecular Mechanism
At the molecular level, pargyline exerts its effects by binding to and inhibiting monoamine oxidase enzymes. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft . Pargyline binds with high affinity to the I2 imidazoline receptor, an allosteric site on the monoamine oxidase enzyme . This binding interaction contributes to its inhibitory effects on monoamine oxidase activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pargyline have been observed to change over time. Pargyline is an irreversible inhibitor of monoamine oxidase, meaning its effects persist even after the compound is no longer present in the system . This long-lasting inhibition can lead to sustained increases in neurotransmitter levels. The stability and degradation of pargyline in laboratory settings have not been extensively studied.
Dosage Effects in Animal Models
The effects of pargyline vary with different dosages in animal models. At lower doses, pargyline has been shown to increase neurotransmitter levels without causing significant adverse effects . At higher doses, pargyline can lead to toxic effects, including hypertensive crises when combined with tyramine-containing foods . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
Pargyline is metabolized primarily through N-demethylation and N-depropargylation to yield arylalkylamines such as benzylamine, N-methylbenzylamine, and N-propargylbenzylamine . These metabolites may undergo further metabolism, including hydroxylation. The inhibition of monoamine oxidase by pargyline also affects the metabolism of catecholamines and tyramine, leading to increased levels of these neurotransmitters .
Subcellular Localization
Pargyline is localized primarily in the mitochondria, where monoamine oxidase enzymes are found . The subcellular localization of pargyline is crucial for its inhibitory effects on monoamine oxidase activity. By targeting the mitochondria, pargyline effectively inhibits the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft.
准备方法
帕吉林可以通过多种方法合成,包括无溶剂合成。 一种常见的方法涉及 A3 偶联反应,该反应在催化剂的存在下将醛、炔烃和胺结合起来 . 这种绿色方法对环境友好且高效。 工业生产方法通常采用类似的合成路线,但规模更大,确保高产率和纯度 .
化学反应分析
帕吉林经历了几种类型的化学反应:
氧化: 帕吉林可以被氧化形成各种衍生物。
还原: 还原反应可以改变帕吉林中的官能团。
取代: 帕吉林可以发生取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 形成的主要产物取决于所用试剂和具体的反应条件 .
相似化合物的比较
属性
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPWRLQFGFJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023423 | |
| Record name | Pargyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pargyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.98e-02 g/L | |
| Record name | Pargyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
MAOIs act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability. There are two isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates serotonin, melatonin, epinephrine and norepinephrine. MAO-B preferentially deaminates phenylethylamine and trace amines. Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals. Catecholamines cause general physiological changes that prepare the body for physical activity (fight-or-flight response). Some typical effects are increases in heart rate, blood pressure, blood glucose levels, and a general reaction of the sympathetic nervous system. | |
| Record name | Pargyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
555-57-7 | |
| Record name | Pargyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pargyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pargyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pargyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pargyline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARGYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MV14S8G3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pargyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
